1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one, with the CAS Number 1389653-59-1, is a complex organic compound notable for its unique molecular structure and potential applications in various scientific fields. The compound consists of 18 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms, which contribute to its distinctive chemical properties. This compound has garnered interest for its potential roles in pharmaceutical research and material science.
The synthesis of 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one typically involves multi-step organic reactions that allow for the introduction of various functional groups. One common method includes the use of starting materials such as substituted phenols and fluorinated compounds.
The final product is typically purified through techniques such as column chromatography to isolate the desired compound from by-products.
The molecular structure of 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one can be described using several structural representations:
InChI=1S/C18H19FO2/c1-11-7-12(2)17(13(3)8-11)10-21-15-5-6-16(14(4)20)18(19)9-15/h5-9H,10H2,1-4H3
CC1=CC(=C(C(=C1)C)COC2=CC(=C(C=C2)C(=O)C)F)C
These codes provide a systematic way to describe the compound's structure in databases and chemical software.
The molecular weight of this compound is approximately 286.34 g/mol, indicating its relatively moderate size among organic compounds.
The chemical reactivity of 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one can be explored through various types of reactions:
Reactions typically require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm product formation.
The mechanism of action for compounds like 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one often involves interactions at the molecular level that can lead to biological activity:
Data on specific interactions would require empirical studies involving biological assays.
The physical and chemical properties of 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one include:
Other properties such as melting point and boiling point remain unspecified but are crucial for practical applications in synthesis and formulation.
This compound has potential applications across several scientific domains:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: